molecular formula C8H15NO3 B12432163 Hexanoylglycine-d2

Hexanoylglycine-d2

Cat. No.: B12432163
M. Wt: 175.22 g/mol
InChI Key: UPCKIPHSXMXJOX-NCYHJHSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanoylglycine-d2 is a deuterium-labeled derivative of hexanoylglycine. It is a stable isotope compound where two hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its stable heavy isotopes of hydrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoylglycine-d2 is synthesized by incorporating deuterium into hexanoylglycine. The process involves the reaction of hexanoyl chloride with glycine in the presence of a deuterium source. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions

Hexanoylglycine-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexanoylglycine-d2 has a wide range of applications in scientific research, including:

Mechanism of Action

Hexanoylglycine-d2 exerts its effects by acting as a stable isotope tracer. The deuterium atoms in the compound allow for precise quantitation and tracking in various biological and chemical processes. The molecular targets and pathways involved include metabolic pathways where hexanoylglycine is metabolized, allowing researchers to study the dynamics of fatty acid metabolism and drug interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanoylglycine-d2 is unique due to the incorporation of deuterium atoms, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate quantitation is crucial .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

175.22 g/mol

IUPAC Name

2,2-dideuterio-2-(hexanoylamino)acetic acid

InChI

InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/i6D2

InChI Key

UPCKIPHSXMXJOX-NCYHJHSESA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCCCC

Canonical SMILES

CCCCCC(=O)NCC(=O)O

Origin of Product

United States

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